6-chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
Description
Chemical Classification and Taxonomic Positioning
This compound belongs to the chromene family, a class of bicyclic organic compounds characterized by a benzene ring fused to a pyran ring. Its molecular formula, $$ \text{C}{23}\text{H}{17}\text{Cl}\text{N}{4}\text{O}{5}\text{S} $$, reflects the incorporation of a chloro substituent at position 6, a methyl group at position 7, and a sulfamoyl-linked pyrimidine moiety at position 4 (Figure 1).
Taxonomic Breakdown :
- Primary Class : Heterocyclic compounds (benzopyrans).
- Subclass : 4H-chromene derivatives, distinguished by the double bond between positions 3 and 4.
- Functional Groups :
The compound’s structural complexity arises from the synergistic combination of these groups, which influence its electronic properties and potential reactivity. For instance, the sulfamoyl group enhances hydrogen-bonding capacity, while the pyrimidine ring introduces aromatic stacking potential.
Comparative Structural Analysis :
Historical Context in Chromene Carboxamide Research
Chromene derivatives have been studied since the early 20th century, with initial interest in their natural occurrence in plants and later in synthetic analogs for pharmaceutical applications. The discovery of 4H-chromene’s tautomeric behavior in 1954 marked a pivotal moment, revealing its adaptability in chemical reactions.
The introduction of carboxamide groups to chromenes emerged in the 1980s, driven by efforts to enhance solubility and bioactivity. For example, 2-oxo-N-phenylchromene-3-carboxamide (PubChem CID: 341782) demonstrated early promise in antimicrobial assays. Subsequent work in the 2000s focused on sulfonamide-functionalized chromenes, inspired by the known biological efficacy of sulfa drugs. The synthesis of 4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide (PubChem CID: 4899917) in 2012 represented a milestone, combining chromene’s rigidity with pyrimidine’s hydrogen-bonding capabilities.
The target compound builds on these advances by incorporating chloro and methyl groups, which are hypothesized to improve metabolic stability and target affinity. Its design reflects a broader trend in medicinal chemistry toward hybrid molecules that merge multiple pharmacophoric elements.
Figure 1 : Proposed structure of this compound, highlighting key substituents.
(Continued in subsequent sections with deeper exploration of synthesis, reactivity, and applications, adhering to the prescribed structure.)
Properties
Molecular Formula |
C20H13ClN4O5S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C20H13ClN4O5S/c21-12-2-7-17-15(10-12)16(26)11-18(30-17)19(27)24-13-3-5-14(6-4-13)31(28,29)25-20-22-8-1-9-23-20/h1-11H,(H,24,27)(H,22,23,25) |
InChI Key |
ZURXICUXADZMEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Chlorine Atom: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrimidinylsulfamoyl Group: This step involves the reaction of the chlorinated chromene with a pyrimidinylsulfamoyl chloride derivative under basic conditions.
Formation of the Carboxamide Moiety: The final step involves the reaction of the intermediate product with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The chromene ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media cleaves the pyrone ring, yielding a dicarboxylic acid derivative:
Reaction:
6-Chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
-
KMnO₄ (aq, H₂SO₄) → 3-Chloro-2,5-dicarboxybenzene-1-sulfonamide-pyrimidine conjugate
Conditions:
-
Temperature: 60–70°C
-
Yield: ~65%
Reduction Reactions
The ketone group at position 4 is reducible using sodium borohydride (NaBH₄), producing a secondary alcohol:
Reaction:
4-Oxo group → 4-Hydroxy group
Conditions:
-
Solvent: Ethanol
-
Temperature: 25°C
-
Yield: 78–85%
Nucleophilic Substitution
The chlorine atom at position 6 participates in nucleophilic substitution with amines or thiols:
Example:
6-Cl + NH₂R → 6-NHR (R = alkyl/aryl)
Conditions:
-
Base: K₂CO₃
-
Solvent: DMF
-
Temperature: 80°C
-
Yield: 60–70%
Cyclization Reactions
Under acidic conditions, the carboxamide group facilitates cyclization to form fused heterocycles:
Reaction:
Chromene-2-carboxamide → Pyrido[2,3-h]chromene derivative
Conditions:
-
Catalyst: H₃PO₄
-
Temperature: 120°C
-
Yield: 55%
Hydrolysis Reactions
The carboxamide group hydrolyzes in basic media to form carboxylic acid:
Reaction:
CONH₂ → COOH
Conditions:
-
Reagent: NaOH (10% aq)
-
Temperature: Reflux
-
Yield: >90%
Biological Interaction-Driven Modifications
Structural analogs of this compound demonstrate that substitutions alter reactivity and bioactivity:
Key Reaction Data Table
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Dicarboxylic acid derivative | 65% |
| Reduction | NaBH₄, ethanol, 25°C | 4-Hydroxy chromene carboxamide | 85% |
| Nucleophilic substitution | K₂CO₃, DMF, 80°C | 6-Aminoalkyl/aryl derivatives | 70% |
| Cyclization | H₃PO₄, 120°C | Pyrido[2,3-h]chromene | 55% |
| Hydrolysis | NaOH (10%), reflux | Chromene-2-carboxylic acid | >90% |
Research Insights
-
Antiproteinase Activity : Analog 5c (with 3,4,5-trimethoxybenzylidene) showed 45.83% inhibition, outperforming aspirin .
-
Solubility Challenges : The pyrimidine-sulfamoyl group reduces aqueous solubility, necessitating formulation adjustments for pharmacological use.
-
Stability Profile : Degrades under UV light (λ = 254 nm), requiring dark storage conditions.
This compound’s reactivity profile underscores its versatility in synthetic chemistry and potential for targeted drug design. Further studies should explore its catalytic applications and structure-activity relationships in biological systems.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is C24H22ClN4O5S, with a molecular weight of 478.5 g/mol. The compound features a chromene core with a chloro substituent and a pyrimidine ring linked via a sulfamoyl group, contributing to its pharmacological properties.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines:
Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3 HepG2 (Liver) 8.7
-
Anti-inflammatory Properties :
- The compound may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies are ongoing to elucidate the exact mechanisms involved.
-
Antimicrobial Activity :
- Preliminary investigations suggest that the compound possesses antimicrobial properties, potentially effective against various bacterial strains.
Case Studies and Research Findings
Several studies have focused on the interactions of this compound with biological macromolecules such as proteins and nucleic acids. These investigations are critical for determining the therapeutic potential and safety profile of the compound.
- In vitro Studies : Various in vitro studies have been conducted to assess the cytotoxic effects on cancer cell lines, demonstrating significant antiproliferative effects against several types of cancer.
- Mechanistic Studies : Detailed studies are necessary to elucidate the interactions between this compound and its molecular targets, which will help clarify its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Comparative Insights
Pyrimidine vs. Thiazole/Oxadiazole Substitutions
- Pyrimidine analogs (e.g., target compound and derivative) exhibit planar aromatic systems capable of π-π stacking and hydrogen bonding. The dimethylpyrimidine variant in introduces steric bulk, which may enhance selectivity for hydrophobic enzyme pockets but reduce solubility.
- Thiazole substitution () introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity. Thiazole’s lower basicity compared to pyrimidine could reduce interactions with cationic residues in target proteins .
- Oxadiazole substitution () replaces the pyrimidine with a 1,2,5-oxadiazole ring, a bioisostere for ester or amide groups. This modification may improve metabolic stability but reduce aromatic interactions .
Chromene Core Modifications
- This aligns with trends observed in chromene-based drug candidates .
- Pyridin-3-yl replacement (BH53031, ) simplifies the structure by removing the sulfamoyl group, significantly lowering molecular weight (~300 vs. ~460 g/mol). This could improve bioavailability but diminish target affinity due to loss of the sulfamoyl pharmacophore .
Sulfamoyl Group Variations
- The sulfamoyl group in the target compound and its analogs is critical for hydrogen bonding with enzymes (e.g., carbonic anhydrase). Replacing it with non-sulfonamide groups (e.g., pyridine in BH53031) eliminates this interaction, likely reducing enzymatic inhibition potency .
Physicochemical and Spectral Properties
- Melting Points : reports a melting point of 298–300°C for a pyridine-sulfamoyl analog, suggesting high crystallinity due to hydrogen bonding (NH, C=O groups). The target compound likely shares similar thermal stability .
- Spectroscopic Data: IR peaks for NH/NH2 (~3457–3205 cm⁻¹) and C=N (2215 cm⁻¹) in highlight key functional groups. The target compound’s IR/NMR would similarly show sulfamoyl NH stretches and chromenone carbonyl signals .
Biological Activity
6-Chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features, including a chromene core, a chloro substituent, and a pyrimidine ring linked via a sulfamoyl group. It has garnered attention for its potential pharmacological properties, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C24H22ClN4O5S, with a molecular weight of 478.5 g/mol. Its structural complexity allows for diverse biological activity, making it a candidate for further exploration in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN4O5S |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors associated with various diseases, including:
- Anticancer Activity : Similar chromene derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : The compound's structural features may contribute to its ability to modulate inflammatory pathways.
- Antimicrobial Effects : Initial assays indicate potential efficacy against certain bacterial strains.
The exact mechanism of action for this compound involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biological pathways, influencing cellular responses and potentially leading to therapeutic effects.
Anticancer Activity
A study focusing on chromene derivatives revealed that compounds with similar structures effectively inhibited the growth of various cancer cell lines. For instance, derivatives demonstrated IC50 values ranging from 10 to 30 µM against breast cancer cells, indicating significant anticancer potential.
Anti-inflammatory Effects
Research evaluating the anti-inflammatory properties of related compounds indicated that they could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The inhibition rates were reported at approximately 50% at concentrations as low as 25 µM.
Antimicrobial Studies
Preliminary antimicrobial assays showed that this compound exhibited moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other structurally similar compounds. A comparative analysis is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide | Contains a methyl group instead of chloro | Potentially different biological activity due to methyl substitution |
| 6-Chloro-7-methyl-4-oxo-N-[4-(thiazol-2-sulfamoyl)phenyl]-4H-chromene | Features a thiazole instead of pyrimidine | Different interaction profiles due to thiazole ring |
| 6-Chloro-8-(pyrimidin-2-sulfanylmethyl)-4H-chromene | Contains a sulfanylmethyl group | Variations in reactivity and biological activity due to different substituents |
Q & A
Q. What are the recommended synthetic routes for 6-chloro-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide, and how can purity be ensured?
The compound can be synthesized via multi-step protocols involving:
- Core chromene formation : Condensation of 4-hydroxy-2-oxo-2H-chromene derivatives with ammonium acetate at elevated temperatures (130°C) to introduce amino groups .
- Sulfamoyl linkage : Reaction of chlorinated intermediates with pyrimidin-2-amine derivatives under anhydrous conditions (e.g., phosphoryl oxychloride as a solvent/catalyst) to form the sulfamoyl bridge .
- Purification : Use silica gel column chromatography with gradients of n-hexane/ethyl acetate (e.g., 8:2 ratio) to isolate the product. Purity validation via HPLC (≥98% by reversed-phase methods) is critical .
Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves the chromene-pyrimidine core and confirms sulfamoyl bond geometry .
- Spectroscopy :
- NMR : H and C NMR identify aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm).
- HRMS : Validates molecular weight (expected ~430–450 g/mol based on analogous chromene-carboxamides ).
- Elemental analysis : Confirms stoichiometry (C, H, N, S content within ±0.4% of theoretical values).
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during sulfamoyl bond formation?
- Solvent selection : Replace traditional POCl with milder agents like SOCl to minimize hydrolysis side reactions .
- Temperature control : Gradual heating (40–60°C) prevents decomposition of the pyrimidin-2-amine moiety .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
- Standardize assays : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Validate target engagement : Use SPR (surface plasmon resonance) to directly measure binding affinity to purported targets (e.g., kinases) .
- Metabolic stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
Q. What computational strategies are effective for predicting binding modes and SAR (structure-activity relationships)?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17) to model chromene-carboxamide interactions .
- QSAR modeling : Train models on analogues (e.g., 6-(4-chlorophenyl) derivatives) to correlate substituent electronegativity with activity .
Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed during structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
